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Compound of Interest

Compound Name: 1H-Purine, 2,6,8-trimethyl-

Cat. No.: B15472897 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2,6,8-trimethyl-1H-purine is not readily available in the

public domain. This guide will utilize data and protocols for the closely related and extensively

studied trimethylated purine, caffeine (1,3,7-trimethyl-2,6-dioxo-1H-purine), as a representative

example to illustrate the principles and methodologies of structural characterization.

Introduction
Purine analogues are a significant class of heterocyclic compounds with diverse biological

activities, making them attractive scaffolds in drug discovery.[1] The structural characterization

of novel purine derivatives is fundamental to understanding their structure-activity relationships

(SAR) and mechanism of action. This technical guide outlines the core analytical techniques

used to elucidate the structure of trimethylated purines, using caffeine as a model compound.

Synthesis and Purification
The synthesis of substituted purines can be achieved through various organic chemistry

methodologies. A generalized workflow for the synthesis and purification of a trimethylated

purine derivative is outlined below. The specific reagents and conditions would be adapted

based on the desired substitution pattern.
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Figure 1: General experimental workflow for the synthesis and structural characterization of a
trimethylated purine derivative.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. For trimethylated purines, 1H and 13C NMR provide critical information about the

proton and carbon environments, respectively.

Experimental Protocol (General):

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: Acquire spectra on a 300-500 MHz NMR spectrometer.[1][2]

1H NMR: Acquire a standard proton spectrum. Chemical shifts (δ) are reported in parts per

million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

13C NMR: Acquire a proton-decoupled carbon spectrum.
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Representative Data for Caffeine (1,3,7-trimethyl-2,6-dioxo-1H-purine):

Table 1: 1H NMR Spectroscopic Data for Caffeine[3]

Protons Chemical Shift (δ, ppm) Multiplicity

N1-CH₃ ~3.4 Singlet

N3-CH₃ ~3.6 Singlet

N7-CH₃ ~4.0 Singlet

C8-H ~7.5 Singlet

Table 2: 13C NMR Spectroscopic Data for Caffeine[3]

Carbon Chemical Shift (δ, ppm)

N1-CH₃ ~27.9

N3-CH₃ ~29.7

N7-CH₃ ~33.4

C4 ~148.5

C5 ~107.3

C8 ~141.2

C2 (C=O) ~151.5

C6 (C=O) ~155.2

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Experimental Protocol (General):
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Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or

Fast Atom Bombardment (FAB), to generate molecular ions.[4][5]

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Fragmentation: For structural information, perform tandem mass spectrometry (MS/MS) to

induce fragmentation of the molecular ion and analyze the resulting fragment ions.[4]

Expected Data for a Trimethylated Purine:

Molecular Ion Peak [M+H]+: The mass spectrum should show a prominent peak

corresponding to the protonated molecule. For 2,6,8-trimethyl-1H-purine (C₈H₁₀N₄), the

expected exact mass would be approximately 162.09 Da.

Fragmentation Pattern: The fragmentation of the purine ring can involve characteristic losses

of methyl groups and portions of the imidazole and pyrimidine rings. The specific

fragmentation pattern can help confirm the positions of the methyl groups.

Crystallographic Characterization
X-ray crystallography provides the definitive three-dimensional structure of a crystalline

compound.

Experimental Protocol (General):

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction.

This is often achieved by slow evaporation of a solvent or by vapor diffusion.

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using

an X-ray diffractometer.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. The crystal structure is then solved and refined to obtain the

precise atomic coordinates.[6][7]

Table 3: Representative Crystallographic Data for Purine Derivatives
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Parameter Example Value (Caffeine)

Crystal System Monoclinic

Space Group P2₁/a

a (Å) 14.88

b (Å) 16.84

c (Å) 3.98

β (°) 104.5

Z 4

Biological Activity and Signaling Pathways
While no specific signaling pathways for 2,6,8-trimethyl-1H-purine have been reported, many

purine derivatives exhibit biological activity by interacting with various cellular targets. For

instance, caffeine is a well-known antagonist of adenosine receptors.[8] The structural

information obtained from the characterization techniques described above is crucial for

understanding how these molecules interact with their biological targets.
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Figure 2: Simplified diagram of caffeine's antagonism of the adenosine receptor signaling
pathway.

Conclusion
The structural characterization of novel trimethylated purines is a multi-faceted process that

relies on the synergistic use of spectroscopic and crystallographic techniques. While specific

data for 2,6,8-trimethyl-1H-purine is currently lacking, the methodologies and representative

data presented here for caffeine provide a robust framework for researchers in the field of

medicinal chemistry and drug development to approach the structural elucidation of new

purine-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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